![molecular formula C22H30N4O B12538128 Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- CAS No. 656836-03-2](/img/structure/B12538128.png)
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- is a complex organic compound with the molecular formula C22H30N4O. This compound is characterized by its unique structure, which includes hexylamino and phenylethylamino groups attached to a methylene bridge, further connected to a phenyl group. It is a derivative of urea, a compound widely known for its applications in fertilizers and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- typically involves the reaction of hexylamine and 2-phenylethylamine with a suitable methylene donor, followed by the introduction of a phenyl group. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The pathways involved in these actions are complex and may include signal transduction, gene expression, and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Urea, [(methylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Urea, [(ethylamino)[(2-phenylethyl)amino]methylene]phenyl-
- Urea, [(propylamino)[(2-phenylethyl)amino]methylene]phenyl-
Uniqueness
Urea, [(hexylamino)[(2-phenylethyl)amino]methylene]phenyl- is unique due to its specific hexylamino group, which imparts distinct chemical and physical properties compared to its analogs
Eigenschaften
CAS-Nummer |
656836-03-2 |
|---|---|
Molekularformel |
C22H30N4O |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
1-[N'-hexyl-N-(2-phenylethyl)carbamimidoyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N4O/c1-2-3-4-11-17-23-21(24-18-16-19-12-7-5-8-13-19)26-22(27)25-20-14-9-6-10-15-20/h5-10,12-15H,2-4,11,16-18H2,1H3,(H3,23,24,25,26,27) |
InChI-Schlüssel |
SWOZRKMAANQPMV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCN=C(NCCC1=CC=CC=C1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{1,4-Phenylenebis[(ethene-2,1-diyl)-3,1-phenyleneethene-2,1-diyl]}dibenzene](/img/structure/B12538046.png)
![Bis(trimethylsilyl) [1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B12538054.png)
![N-[(3,5-Di-tert-butyl-4-methoxyphenyl)methylidene]hydroxylamine](/img/structure/B12538055.png)
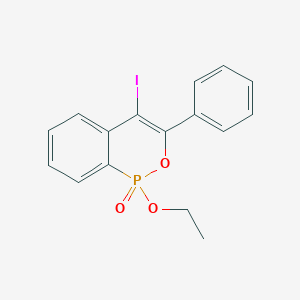
![4-Butyl-N-[4-(2,4,4-trimethylpentan-2-yl)phenyl]aniline](/img/structure/B12538060.png)
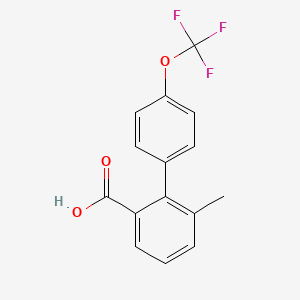
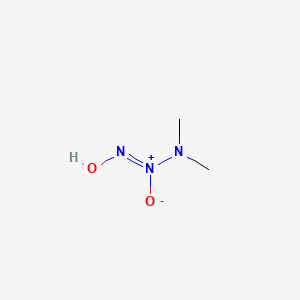
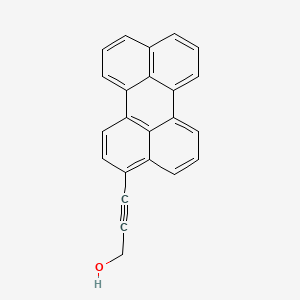
![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)
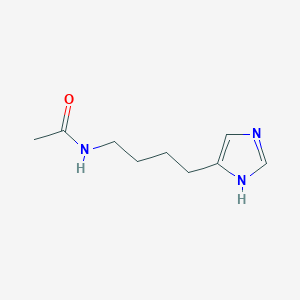
![3-Butyn-2-ol, 4-[6-(3-hydroxy-1-propynyl)-3-pyridinyl]-, (2R)-](/img/structure/B12538082.png)
![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)

![2,2'-(But-1-ene-4,4-diyl)bis[4-methyl-6-(1-methylcyclohexyl)phenol]](/img/structure/B12538108.png)
